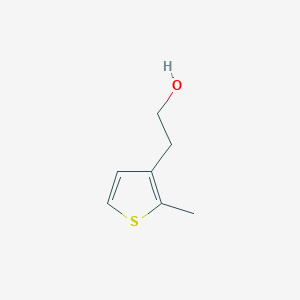

2-(2-Methylthiophen-3-YL)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2-(2-methylthiophen-3-yl)ethanol |

InChI |

InChI=1S/C7H10OS/c1-6-7(2-4-8)3-5-9-6/h3,5,8H,2,4H2,1H3 |

InChI Key |

HFCVSBKWYKVNPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CS1)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methylthiophen 3 Yl Ethanol and Its Derivatives

Established and Novel Synthesis Routes to 2-(2-Methylthiophen-3-YL)ethanol

The synthesis of this compound, a substituted thiophene (B33073), can be achieved through various routes, leveraging the well-established chemistry of the thiophene core. These methods range from classical multi-step sequences to more modern, streamlined approaches.

Optimized Laboratory-Scale Protocols

The preparation of this compound on a laboratory scale typically involves a multi-step process starting from commercially available thiophene derivatives. A common strategy involves the construction of the substituted thiophene ring followed by the introduction or modification of the ethanol (B145695) side chain.

One plausible and established route begins with 2-methylthiophene (B1210033). The challenge lies in achieving regioselective functionalization at the 3-position. A representative laboratory-scale protocol could involve the following key transformations:

Formylation of 2-Methylthiophene: Introduction of a formyl group at the 3-position can be challenging due to the directing effect of the methyl group towards the 5-position. However, specific conditions, potentially involving directed metalation, can achieve the desired regioselectivity.

Wittig or Horner-Wadsworth-Emmons Reaction: The resulting 2-methylthiophene-3-carbaldehyde (B1332115) can undergo a chain extension reaction to introduce the two-carbon side chain. For instance, a Wittig reaction with methoxymethyltriphenylphosphonium chloride would yield an enol ether, which can be hydrolyzed to the corresponding aldehyde.

Reduction: The final step involves the reduction of the introduced carbonyl or carboxylate functionality to the primary alcohol. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride are effective for this transformation.

A patent for the synthesis of 2-thiopheneethanol (B144495) and its derivatives describes a process starting from 2-bromothiophene (B119243), which undergoes a Heck reaction followed by selective reduction. patsnap.comgoogle.comgoogle.com Adapting this for the target molecule would involve starting with 3-bromo-2-methylthiophene (B1266441).

Table 1: Representative Laboratory-Scale Synthesis of a Thiophene Ethanol Derivative

| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Heck Reaction | 2-Bromothiophene, Compound of formula 4 | Palladium acetate, Sodium acetate, N-methylpyrrolidone, 135°C | Compound of formula 1 | ~86-89% | patsnap.comgoogle.com |

Note: This table is based on the synthesis of 2-thiopheneethanol and serves as a model for the synthesis of this compound.

Development of Convergent and Divergent Synthetic Strategies

Modern organic synthesis emphasizes efficiency, which can often be enhanced through convergent or divergent approaches.

Fragment A Synthesis: Preparation of a 2-methyl-3-halothiophene or a corresponding boronic acid derivative.

Fragment B Synthesis: Preparation of a suitable two-carbon synthon with a protected hydroxyl group, for example, (2-bromoethoxy)trimethylsilane.

Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would connect the two fragments to assemble the final carbon skeleton. jcu.edu.aunih.gov

A divergent synthesis begins with a common intermediate that is then elaborated into a library of structurally related compounds. Starting with this compound, one could:

Oxidize the alcohol to an aldehyde or carboxylic acid.

Convert the alcohol to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

Perform functionalization reactions on the thiophene ring itself (as detailed in the following section).

This approach is highly valuable for generating a series of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry or for creating a range of monomers for materials science applications.

Functionalization and Derivatization Approaches for the Thiophene Ring System

The thiophene ring is a versatile heterocycle that can undergo a wide range of chemical transformations, allowing for the introduction of diverse substituents. These reactions are crucial for creating derivatives of this compound.

Regioselective Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the thiophene ring can be achieved with high regioselectivity. The primary positions for substitution on the this compound scaffold are the 4- and 5-positions of the thiophene ring.

Directed Lithiation: The presence of the methyl group at the 2-position and the ethanol substituent at the 3-position can influence the regioselectivity of lithiation. Metalation with strong bases like n-butyllithium (n-BuLi), potentially guided by a directing group, can generate a lithiated intermediate that then reacts with an alkyl or aryl halide. illinois.edu The 4,4-dimethyloxazolin-2-yl group has been shown to be an effective directing group for controlling the regioselectivity of metallation in thiophene derivatives. rsc.org

Metal-Free C-H Functionalization: Recent advances have enabled the regioselective C-H arylation and alkylation of benzothiophenes using synthetically accessible benzothiophene (B83047) S-oxides. nih.govscilit.comresearchgate.net This approach, which operates via an interrupted Pummerer reaction, offers a metal-free alternative and delivers products with complete regioselectivity. nih.govscilit.comresearchgate.net While developed for benzothiophenes, the principles could potentially be adapted for thiophenes.

Table 2: Examples of Regioselective Alkylation/Arylation of Thiophene Derivatives

| Thiophene Substrate | Reaction Type | Reagents & Conditions | Position of Functionalization | Yield | Reference |

|---|---|---|---|---|---|

| Polycyclic Thiophenes | Alkylation | n-BuLi, Methyl iodide / Allyl bromide | Regioselective | - | illinois.edu |

| Benzothiophene S-oxides | Arylation | TFAA, Phenol, pTsOH | C3 | High | nih.gov |

Halogenation and Subsequent Cross-Coupling Methodologies

Halogenation of the thiophene ring provides a versatile handle for further functionalization through cross-coupling reactions.

Halogenation: Direct halogenation of thiophenes with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is a common method. The regioselectivity is governed by the existing substituents. For this compound, the 5-position is the most likely site for electrophilic halogenation. Continuous processes for the nuclear halogenation of thiophene and its derivatives have also been developed for commercial-scale production. google.com

Cross-Coupling Reactions: The resulting halothiophenes are excellent substrates for a variety of palladium- or nickel-catalyzed cross-coupling reactions. nih.gov

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. nih.gov

Stille Coupling: Reaction with organostannanes. jcu.edu.aunih.gov

Kumada Coupling: Reaction with Grignard reagents, often catalyzed by nickel or palladium. jcu.edu.au

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.gov

These reactions are fundamental for building more complex molecular architectures, such as oligomeric and polymeric materials based on thiophene. jcu.edu.aunih.gov

Introduction of Diverse Chemical Functionalities

Beyond alkyl, aryl, and halo groups, a wide array of other functional groups can be introduced onto the thiophene ring to create derivatives of this compound.

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a classic method for introducing a formyl group, typically at the electron-rich 5-position.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can introduce ketone functionalities.

Sulfonation and Nitration: Treatment with sulfuric acid or nitric acid can introduce sulfonic acid and nitro groups, respectively, which can then be converted to other functionalities.

Thiolation: Recent methods have shown that levulinic acid, a biomass-derived platform chemical, can be converted to 5-methylthiophene-2-thiol. royalsocietypublishing.org This suggests pathways for introducing sulfur functionalities onto thiophene rings. royalsocietypublishing.org

The synthesis of various thiophene-2-carboxamide derivatives highlights methods for introducing amide functionalities, which often involves the cyclization of functionalized precursors. nih.gov These diverse functionalization reactions underscore the chemical tractability of the thiophene ring and the vast potential for creating novel derivatives of this compound.

Synthesis of Homologues and Analogues of this compound

The generation of homologues and analogues of this compound is crucial for the exploration of structure-activity relationships in medicinal chemistry and for fine-tuning the properties of materials. This involves strategic modifications to either the ethanol side-chain or the thiophene ring itself.

Exploration of Side-Chain Modifications

Modifications to the ethanol side-chain of this compound allow for the synthesis of a variety of homologues. These modifications can include chain elongation, branching, and the introduction of different functional groups.

A common strategy for side-chain extension involves the use of multi-step synthetic sequences. For instance, homologues such as 3-(2-methylthiophen-3-yl)propan-1-ol can be conceptualized through the reduction of the corresponding carboxylic acid or ester derivatives. The synthesis of related structures, such as 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, has been achieved in high yields (86%) through a metal-free reductive hydroamination of ynones, which could be adapted for the 2-methylthiophen-3-yl analogue.

Another approach involves the asymmetric reduction of corresponding ketones to produce chiral alcohols, which are valuable intermediates. For example, the synthesis of (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol, a precursor to duloxetine, has been extensively studied, employing methods like resolution-racemization-recycle synthesis. These methodologies could potentially be applied to synthesize chiral homologues of this compound.

The table below summarizes synthetic approaches for side-chain modified analogues of thiophene ethanols.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Acetylthiophene | 1. Mannich reaction 2. Resolution with (S)-mandelic acid 3. N-demethylation 4. Alkaline hydrolysis | (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol | 75% (final step) | |

| Ynones | Secondary amines, silane | 3-(Dialkylamino)-1-(thiophen-2-yl)propan-1-one | up to 86% |

Structural Variations of the Thiophene Core

Altering the thiophene core of this compound opens up a vast chemical space for the creation of novel analogues. This can involve the introduction of substituents onto the thiophene ring or the annulation of other rings to form fused heterocyclic systems.

A versatile method for the functionalization of the thiophene ring is through successive magnesiation reactions. Starting from 2,5-dichlorothiophene, the 3- and 4-positions can be functionalized, followed by dechlorination and further modification to yield fully substituted thiophenes. This strategy could be employed to introduce a variety of substituents at the 4- and 5-positions of the 2-methylthiophene ring in the target molecule.

Furthermore, the thiophene ring can be annulated with other heterocyclic systems to create more complex structures. For example, thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines are important classes of compounds with diverse biological activities. The synthesis of these fused systems often starts from functionalized 2-aminothiophenes, which can be prepared through the Gewald reaction. These synthetic routes offer pathways to analogues where the thiophene core is part of a larger, more rigid framework. For instance, a series of thieno[2,3-b]pyridine (B153569) derivatives have been synthesized with yields up to 90%.

The following table provides examples of synthetic strategies for thiophene core modifications.

| Precursor | Reaction Type | Key Reagents | Product Class | Yield | Reference |

| 2,5-Dichlorothiophene | Magnesiation/Functionalization | TMPMgCl·LiCl, Electrophiles | Fully substituted thiophenes | High | |

| 2-Aminothiophene derivatives | Cyclization | Aldehydes, POCl₃, Morpholine | Thieno[2,3-d]pyrimidine derivatives | - | |

| Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Multistep Synthesis | Various reagents | Thieno[2,3-b]pyridine derivatives | up to 90% |

Sustainable and Efficient Synthetic Techniques

Green Chemistry Principles in Reaction Design

The application of green chemistry principles to the synthesis of this compound and its derivatives focuses on the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction activation methods like microwave irradiation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. The solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids and bromides on an aluminum oxide solid support provides a rapid and efficient route to thiophene oligomers. This methodology could be adapted for the synthesis of precursors to this compound. Another green approach is the use of bio-based solvents like γ-valerolactone (GVL) in palladium-catalyzed C-H arylation of thiophenes, which can be efficiently promoted by microwave irradiation.

Solvent-free reactions, often facilitated by grinding (mechanochemistry), represent another key green chemistry strategy. The synthesis of porous thiophene polymers has been achieved through mechanochemical oxidative polymerization, offering a scalable and solvent-free alternative to traditional solution-based methods. Multicomponent reactions (MCRs) also align with green chemistry principles by reducing the number of synthetic steps and minimizing waste. One-pot syntheses of highly functionalized thiophenes have been developed using MCRs, sometimes under solvent-free conditions.

Catalyst Development for Enhanced Yield and Selectivity

The development of novel catalysts is crucial for achieving high yields and selectivities in the synthesis of thiophene derivatives. Palladium and ruthenium-based catalysts are particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C bonds in thiophene synthesis. A phosphine-free palladium complex has been shown to be effective for the direct C-H arylation of thiophenes with aryl bromides, working well with both electron-donating and electron-withdrawing groups. For the synthesis of thienyl ketones, a palladium-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with boronic acids has been reported. Kinetic studies on the palladium(II)-catalyzed oxidative cross-coupling of thiophenes have provided insights into the reaction mechanism, which can aid in catalyst optimization.

Ruthenium catalysts have also been explored for the functionalization of thiophenes. Ruthenium-catalyzed C(3)-H alkylation of the thiophene ring of thiophene-2-carbonyl-1-methylimidazoles with acrylic acid derivatives has been developed, offering a route to 3-substituted thiophenes. Furthermore, the stereodivergent semihydrogenation of alkynes to either (Z)- or (E)-alkenes can be controlled by a ruthenium catalyst with the use of additives, a strategy that could be relevant

Despite a comprehensive search for detailed research findings, specific experimental spectroscopic data for the compound this compound is not available in the public domain through the accessed resources. While the existence of the compound is confirmed through chemical databases, peer-reviewed articles containing its comprehensive spectroscopic characterization, including ¹H NMR, ¹³C NMR, 2D NMR, and FT-IR data, could not be located.

The most common method for obtaining a compound such as this would be the reduction of its corresponding carboxylic acid, (2-Methyl-thiophen-3-yl)-acetic acid. However, literature detailing this specific transformation along with the subsequent spectroscopic analysis of the resulting alcohol product, this compound, was not found.

Similarly, searches for advanced NMR techniques or detailed vibrational spectroscopy for this specific molecule or its direct derivatives did not yield any relevant results. The information available pertains to isomers or related thiophene compounds, which are not suitable for the detailed and specific analysis requested in the outline.

Therefore, it is not possible to generate a scientifically accurate article with the required comprehensive spectroscopic characterization and structural elucidation for this compound based on the available information.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C7H10OS), HRESI-MS would be used to measure the exact mass of its molecular ion, typically the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A match within a narrow tolerance (typically < 5 ppm) confirms the molecular formula.

The theoretical exact masses for the neutral molecule and its common adducts are fundamental for this analysis.

Table 1: Calculated Exact Masses for HRESI-MS Analysis of this compound

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₇H₁₀OS | 142.04524 |

| [M+H]⁺ | C₇H₁₁OS⁺ | 143.05296 |

| [M+Na]⁺ | C₇H₁₀NaOS⁺ | 165.03498 |

This interactive table provides the theoretical mass values used for molecular formula confirmation via HRESI-MS.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components in a sample and then provides their mass spectra for identification. It is widely used for purity assessment and for identifying compounds in complex mixtures, such as food and flavor samples where this compound has been previously identified.

In a typical GC-MS analysis, the compound would elute from the GC column at a characteristic retention time under specific conditions. Upon entering the mass spectrometer, it is ionized (commonly by electron ionization, EI), causing it to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint. The primary fragment observed for this molecule is typically the thienylmethyl cation, resulting from the cleavage of the C-C bond beta to the thiophene ring.

Table 2: Characteristic GC-MS (EI) Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 142 | [C₇H₁₀OS]⁺ (Molecular Ion) | Moderate |

| 111 | [C₆H₇S]⁺ | High |

| 97 | [C₅H₅S]⁺ | Very High (Base Peak) |

This interactive table details the key mass fragments observed in the electron ionization mass spectrum of this compound, which are crucial for its identification in GC-MS analysis.

X-ray Diffraction Studies

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. This technique requires the growth of a suitable, high-quality single crystal of the compound.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. As the compound is a liquid at ambient temperatures, obtaining a single crystal would necessitate specialized low-temperature crystallization techniques. Without such a study, definitive data on its solid-state conformation and absolute structure remain undetermined.

The analysis of crystal packing reveals how molecules are arranged in the crystal lattice, governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π–π stacking. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions based on crystallographic data.

As no crystal structure has been determined for this compound, an analysis of its crystal packing and intermolecular interactions is not possible. researchgate.netnih.gov Should a crystal structure become available, such an analysis would provide valuable insights into the supramolecular chemistry of the compound, particularly the role of the hydroxyl group in forming hydrogen bonds and the thiophene ring in other non-covalent interactions. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophore is the 2-methylthiophene ring system.

The electronic spectrum of thiophene and its derivatives is dominated by high-energy π→π* transitions, which involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals within the aromatic ring. These transitions are typically intense, characterized by high molar absorptivity (ε) values. The presence of substituents on the thiophene ring can modulate the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).

Direct experimental UV-Vis spectral data for this compound is not extensively available in peer-reviewed literature. However, a scientifically robust estimation of its absorption characteristics can be made by analyzing the spectra of its constituent structural analogs: 2-methylthiophene and 3-thiopheneethanol.

The principal chromophore, 2-methylthiophene, exhibits a strong absorption maximum (λmax) at approximately 234 nm. scholaris.ca This absorption is characteristic of the π→π* transition within the substituted thiophene ring. The methyl group at the 2-position acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. Its electron-donating nature causes a slight bathochromic (red) shift compared to unsubstituted thiophene, which absorbs at around 231-235 nm. scholaris.canii.ac.jp

The 2-hydroxyethyl group (-CH₂CH₂OH) at the 3-position is not expected to significantly alter the primary π→π* transition of the thiophene ring. As an alkyl group with a terminal hydroxyl, its electronic effect on the aromatic system is minimal because it is insulated from the ring by a saturated carbon-carbon bond, preventing direct conjugation. Therefore, it is anticipated that the UV-Vis spectrum of this compound will be primarily dictated by the 2-methylthiophene moiety.

The expected absorption maximum for this compound would, therefore, be very close to that of 2-methylthiophene. Any deviation would likely be a minor bathochromic or hypsochromic shift of a few nanometers due to secondary solvent interactions or subtle electronic influences of the ethanol substituent.

The table below summarizes the known UV-Vis data for relevant analog compounds and provides a reasoned estimation for the target compound, this compound.

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Transition Type | Reference |

|---|---|---|---|---|---|

| Thiophene | 231 | Not Reported | Not Specified | π→π | scholaris.ca |

| 2-Methylthiophene | 234 | Not Reported | Not Specified | π→π | scholaris.ca |

| 3-Methylthiophene | 234 | Not Reported | Not Specified | π→π | scholaris.ca |

| This compound | ~234-236 (Estimated) | Not Determined | Not Applicable | π→π | Estimated based on analogs |

Synthesis and Manufacturing

Common Laboratory-Scale Synthesis Methods

While specific literature detailing the synthesis of 2-(2-Methylthiophen-3-YL)ethanol is scarce, plausible synthetic routes can be proposed based on established transformations of thiophene (B33073) derivatives.

Route 1: Grignard Reaction with Ethylene (B1197577) Oxide

A common method for the preparation of 2-substituted ethanols is the reaction of a Grignard reagent with ethylene oxide. This approach would involve the initial formation of 3-bromo-2-methylthiophene (B1266441). The Grignard reagent, 2-methyl-3-thiophenemagnesium bromide, would then be prepared by reacting 3-bromo-2-methylthiophene with magnesium metal. Subsequent reaction of this Grignard reagent with ethylene oxide would yield this compound after acidic workup.

Route 2: Reduction of (2-Methylthiophen-3-yl)acetic acid

Another viable synthetic pathway involves the reduction of the corresponding carboxylic acid, (2-Methylthiophen-3-yl)acetic acid. This carboxylic acid precursor could potentially be synthesized through various methods, such as the reaction of a suitable lithiated thiophene with carbon dioxide. The subsequent reduction of the carboxylic acid to the primary alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran.

Potential Industrial-Scale Manufacturing

Considerations for Process Optimization and Scale-Up

For the industrial-scale production of this compound, several factors would need to be considered for process optimization and scale-up. The choice of the synthetic route would be critical, with preference given to methods that utilize readily available and cost-effective starting materials, have high yields, and involve safe and environmentally benign reaction conditions.

A potential industrial route could be analogous to the synthesis of 2-thiopheneethanol (B144495), which has been described in a patent involving a Heck reaction between 2-bromothiophene (B119243) and an appropriate vinyl derivative, followed by reduction. google.com Adapting this to the target molecule would involve starting with 3-bromo-2-methylthiophene. Process optimization would focus on catalyst selection and recovery for the coupling reaction, as well as the choice of a cost-effective and selective reducing agent for the final step.

Theoretical and Computational Chemistry Investigations

Prediction and Validation of Spectroscopic Data

Computational spectroscopy plays a vital role in the identification and characterization of chemical compounds. By predicting spectroscopic data, researchers can aid in the interpretation of experimental spectra or even identify molecules that have not yet been synthesized.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of 2-(2-Methylthiophen-3-YL)ethanol. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts, when compared to experimental data, can confirm the proposed structure and assign specific resonances to individual atoms. No computational studies reporting the predicted NMR spectra of this compound are currently available in the public domain.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are instrumental in assigning the absorption bands observed in experimental spectra. A frequency calculation, typically performed at the same level of theory as the geometry optimization (e.g., DFT), yields a set of vibrational modes and their corresponding frequencies. A Potential Energy Distribution (PED) analysis can then be performed to provide a detailed description of the contribution of individual internal coordinates (bond stretches, angle bends, etc.) to each vibrational mode. This level of detailed vibrational analysis for this compound has not been documented.

Mechanistic Studies of Organic Reactions Involving this compound and its Precursors

Computational chemistry is a powerful tool for investigating the mechanisms of organic reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, thereby elucidating the step-by-step process of a chemical transformation. Such studies could explore the synthesis of this compound, for instance, by examining the reaction of a suitable Grignard reagent with an epoxide, or the reduction of a corresponding carboxylic acid or ester. These computational investigations would provide valuable information on reaction barriers, kinetics, and the factors controlling regioselectivity and stereoselectivity. To date, no mechanistic studies focusing on the reactions involving this compound or its immediate precursors have been published in the scientific literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system. For this compound, MD simulations can be used to study its conformational flexibility, interactions with solvents, and dynamic behavior. nih.govresearchgate.netresearchgate.netmdpi.comscribd.com

MD simulations of this compound in a solvent like water or ethanol (B145695) would provide insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The dynamics of hydrogen bonds between the hydroxyl group and the solvent.

Diffusion: The translational and rotational motion of the molecule in the solution. nih.govresearchgate.net

Conformational Preferences in Solution: The relative populations of different conformers in a condensed phase.

Simulations of ethanol in aqueous solutions have shown that ethanol molecules can influence the structure of water and that their diffusion is dependent on concentration. nih.govresearchgate.net Similar effects would be expected for this compound.

Table 2: Representative Conformational Data for Thiophene (B33073) Derivatives

| Compound | Method | Key Finding | Reference |

| 3-Formylthiophene | Ab-initio MO | The X,O-trans conformer is more stable. | rsc.org |

| 2-Benzoylthiophene | Ab-initio MO | The S,O-cis conformer is more stable. | rsc.org |

| Furan-Thiophene Hybrid Oligomers | DFT (B3LYP/6-31G(d,p)) | Planar conformations are favored, with low relative energies. | olemiss.edu |

Investigation of Non-Linear Optical (NLO) Properties and Other Advanced Electronic Characteristics

The electronic structure of this compound can be investigated using a variety of quantum chemical tools to understand its potential for applications in materials science, such as in non-linear optics (NLO).

Non-Linear Optical (NLO) Properties: Molecules with large NLO responses are of interest for applications in telecommunications and optical data processing. Thiophene-containing compounds have been shown to exhibit significant second-order NLO properties, often superior to their benzene (B151609) analogues. aip.org The NLO response, particularly the first hyperpolarizability (β), can be calculated using time-dependent DFT (TD-DFT) or time-dependent Hartree-Fock (TDHF) methods. aip.org For this compound, the presence of the electron-rich thiophene ring suggests it may possess interesting NLO properties.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties. The HOMO-LUMO energy gap is related to the chemical reactivity and kinetic stability of a molecule. osti.gov A small HOMO-LUMO gap generally implies higher reactivity. DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. osti.govnih.govresearchgate.netnih.gov For substituted thiophenes, the nature and position of the substituents have a significant impact on the HOMO and LUMO energy levels. osti.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. rsc.orgacs.orgresearchgate.netpnas.orglibretexts.org The MEP map of this compound would show negative potential (red/yellow) around the electronegative oxygen and sulfur atoms and the π-system of the thiophene ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating a site for nucleophilic attack.

Electron Localization Function (ELF): The ELF is a tool used to visualize regions of high electron localization, such as chemical bonds and lone pairs. benthamdirect.comuchile.clresearchgate.netnih.gov For aromatic systems like thiophene, the ELF can provide insights into the degree of electron delocalization and aromaticity. benthamdirect.comuchile.clnumberanalytics.com Analysis of the ELF for this compound would help in understanding the electronic structure of the thiophene ring and the nature of the chemical bonds within the molecule.

Fukui Functions: Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.comresearchgate.netacs.orgnih.gov By calculating the condensed Fukui functions for each atom in this compound, one could predict the regioselectivity of various chemical reactions. wikipedia.orgscm.com

Table 3: Illustrative Electronic Properties of Thiophene Derivatives

| Property | Compound Type | Computational Method | Key Finding | Reference |

| First Hyperpolarizability (β) | Donor-Acceptor Thiophenes | TDHF | Thiophene acts as an efficient electron donor, leading to high NLO response. | aip.org |

| HOMO-LUMO Gap | Substituted Thiophenes | DFT | The gap is strongly influenced by electron-donating or -withdrawing substituents. | osti.govresearchgate.net |

| Molecular Electrostatic Potential | Heterocycles | DFT (M06L) | MESP can predict the strength of hydrogen bond interactions. | rsc.org |

| Electron Localization Function | Five-membered Rings | DFT (B3LYP) | ELF data correlates with resonance energies and aromaticity. | researchgate.net |

2 2 Methylthiophen 3 Yl Ethanol As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Frameworks

The inherent structure of 2-(2-methylthiophen-3-yl)ethanol, with a nucleophilic hydroxyl group and an electron-rich thiophene (B33073) ring, makes it a candidate for the synthesis of intricate heterocyclic systems.

While direct synthesis of fused systems from this compound is not widely reported, its potential can be inferred from analogous reactions. For instance, the unsubstituted parent compound, 2-(2-thienyl)ethanol, is known to undergo catalytic vapor-phase reactions with agents like carbon disulfide to yield thieno[3,2-b]thiophene. This suggests a plausible pathway for the methyl-substituted derivative.

A hypothetical cyclization to form a methyl-substituted thienothiophene could proceed via intramolecular dehydration to form the vinyl intermediate, followed by an electrophilic cyclization onto the adjacent sulfur atom or a metal-catalyzed C-H activation/cyclization.

Hypothetical Reaction for Thienothiophene Formation:

| Reactant | Reagent/Catalyst | Product | Potential Conditions |

|---|

Similarly, the synthesis of thienopyridines often involves the cyclization of functionalized thiophenes. The ethanol (B145695) moiety of this compound could be oxidized to an acetic acid or acetaldehyde (B116499) equivalent. This functionalized intermediate could then undergo condensation with an appropriate nitrogen-containing species, such as an enamine or an ammonia (B1221849) equivalent, followed by cyclization and aromatization to yield a thienopyridine core. The specific substitution pattern would depend on the chosen synthetic route and cyclization strategy.

The synthesis of spiro and bridged heterocyclic compounds using this compound as a starting material remains a largely unexplored area of research. However, established synthetic methodologies allow for speculation on how such structures could be assembled.

For spirocycle synthesis, the hydroxyl group is a key functional handle. It could participate in an intramolecular cyclization onto a pre-existing carbonyl or imine group located on a side chain attached to the thiophene ring. For example, if the thiophene were further functionalized at the 4- or 5-position with a chain containing an electrophilic center, the ethanol moiety could act as the nucleophile in a ring-forming reaction that creates a spiro center at the point of attachment.

Bridged systems could theoretically be formed through intramolecular cycloaddition reactions. The ethanol could be converted to a vinyl group, which could then act as a dienophile in a Diels-Alder reaction with a diene system incorporated elsewhere on the molecule, although this would require a significantly more complex starting material derived from this compound.

Precursor for Advanced Organic Materials

Thiophene-based molecules are fundamental to the field of organic electronics due to their favorable electronic properties and stability. The functional groups on this compound make it an intriguing, albeit underexploited, candidate for creating advanced materials.

Thiophene and its derivatives can be polymerized to form conductive polymers, with polythiophene being a benchmark material. The polymerization typically proceeds through oxidative coupling of the 2- and 5-positions of the thiophene rings. In the case of this compound, the methyl group at the 2-position would block one of the primary sites for polymerization.

Therefore, polymerization would likely proceed through the open 5-position, leading to a polymer with a highly regular, head-to-tail connectivity. The pendant hydroxyethyl (B10761427) group at the 3-position would enhance the solubility of the resulting polymer in polar organic solvents, a significant advantage for solution-based processing. This hydroxyl group could also be used for post-polymerization modification, allowing for the tuning of the polymer's properties or its attachment to surfaces.

Hypothetical Polymer Properties:

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Solubility | Enhanced in polar solvents | Presence of the polar -CH₂CH₂OH side chain. |

| Regioregularity | High (Head-to-Tail) | Steric hindrance from the 2-methyl group directs coupling to the 5-position. |

| Band Gap | Potentially higher than poly(3-alkylthiophene) | The electron-donating methyl and hydroxyethyl groups can influence the electronic structure. |

In the design of optoelectronic materials, such as those for organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs), precise control over molecular structure is key to tuning the electronic energy levels (HOMO/LUMO). The this compound unit could be incorporated as a building block into larger conjugated molecules.

The ethanol group provides a convenient point for chemical modification. It can be used to link the thiophene unit to other aromatic systems (acceptor or donor units) through an ether or ester linkage. This modular approach allows for the systematic variation of the electronic properties of the final material. The methyl group, by providing steric hindrance, can influence the planarity and packing of the molecules in the solid state, which in turn affects charge transport and device performance. Although specific examples are lacking in the literature, its structure is well-suited for a role as a versatile building block in the synthesis of functional organic dyes and semiconductors.

Role in Catalyst Development

The use of this compound in catalyst development is not documented. However, its structure contains functionalities that are known to coordinate to metal centers. The thiophene sulfur atom is a soft donor, capable of binding to late transition metals, while the hydroxyl oxygen is a hard donor.

This combination suggests that this compound could potentially act as a bidentate or bridging ligand in the formation of coordination complexes. A metal center could be chelated by both the sulfur and the deprotonated oxygen atom, forming a stable five-membered ring. Such ligands can influence the steric and electronic environment of a metal catalyst, thereby affecting its activity and selectivity in chemical transformations. For example, a palladium complex incorporating this ligand could hypothetically be explored for applications in cross-coupling reactions. The development of such catalysts remains a prospective area for future research.

Ligand Synthesis for Organometallic Catalysis

The synthesis of specialized ligands is a cornerstone of modern organometallic catalysis, enabling fine-tuning of a catalyst's activity, selectivity, and stability. A ligand's structure dictates how it binds to a metal center and influences the electronic and steric environment around it. Functionalized thiophene derivatives are known to act as ligands, with the sulfur atom and the aromatic pi-system capable of coordinating to transition metals.

It is conceivable that this compound could be chemically modified to create novel ligands. For instance, the hydroxyl group could be converted into a phosphine, amine, or other coordinating group, leading to bidentate or polydentate ligands where both the modified group and the thiophene sulfur atom could bind to a metal. Such ligands could find applications in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. However, at present, there are no specific, documented instances of this compound being utilized for this purpose in the available scientific literature.

Supports for Heterogeneous Catalytic Systems

Theoretically, this compound could be used to functionalize the surface of a support material like silica (B1680970) or alumina. The hydroxyl group could be used to graft the molecule onto the support surface. The thiophene moiety could then serve as an anchor point for catalytically active metal species. This approach could lead to catalysts with enhanced stability and controlled reactivity. The sulfur atom in the thiophene ring might also influence the electronic properties of the supported metal, potentially leading to unique catalytic activities. As with its application in ligand synthesis, there is currently a lack of published research demonstrating the use of this compound in the preparation of supports for heterogeneous catalytic systems.

Academic Explorations in Medicinal Chemistry: Thiophene Ethanol Scaffolds and Molecular Mechanisms

Design Principles for Thiophene-Containing Pharmacophores

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, valued for its versatile chemical properties and its ability to participate in various biological interactions. nih.govchemwhat.com Its structural and electronic features make it a key component in the design of novel therapeutic agents. The sulfur atom within the five-membered aromatic ring can influence drug-receptor interactions through hydrogen bonding, while the ring system itself is more electron-rich than benzene (B151609), affecting its reactivity and metabolic stability. nih.govnih.gov

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of drug design. The thiophene ring is frequently employed as a bioisostere for the phenyl ring. researchgate.netnih.govmdpi.com This substitution is considered effective because thiophene maintains the critical steric bulk, planarity, and π-electron cloud of a benzene ring, which are often essential for receptor binding. researchgate.net

However, the inclusion of the sulfur heteroatom imparts distinct properties. Thiophene is more polar and generally more hydrophilic than benzene, which can be a strategic advantage for lowering the partition coefficient (log P) of a drug candidate, potentially improving its pharmacokinetic profile. researchgate.netnih.gov Furthermore, the different electronic distribution and the presence of the sulfur atom can alter the metabolic pathways of a compound compared to its phenyl analogue, sometimes circumventing issues like rapid oxidation. researchgate.netnih.gov Studies on dopamine (B1211576) receptor ligands have shown that replacing a phenyl group with a thiophene ring can yield compounds with nearly identical brain distribution and receptor affinity, validating the success of this bioisosteric substitution. mdpi.com This strategy has also been successfully applied to improve the oral bioavailability of certain 2-aminotetralin analogues. nih.gov

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the core molecular framework (scaffold) of a known active ligand while preserving its essential pharmacophoric features. Thiophene and its fused derivatives, such as benzothiophene (B83047), are popular choices for this approach due to their structural similarities to other active compounds and their diverse biological activities. nih.govresearchgate.net By using a thiophene-based scaffold to replace, for example, a quinolinone core, researchers can discover new chemotypes with potentially improved properties like enhanced potency or selectivity. nih.gov

This approach was successfully used to develop new inhibitors for tankyrases (TNKSs), a class of enzymes in the PARP family. Starting from a known inhibitor, a scaffold hopping strategy led to the discovery of a novel benzo[b]thieno[2,3-c]pyridin-1-one derivative as a suitable scaffold for TNKS inhibition. nih.gov Similarly, molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, leverages the thiophene core to create multifunctional ligands. This can lead to compounds with novel or enhanced mechanisms of action.

In Vitro Investigations of Biological Activities of 2-(2-Methylthiophen-3-YL)ethanol Derivatives

While extensive in vitro biological data specifically for this compound and its direct derivatives are not widely available in the public research domain, the broader class of thiophene-containing compounds has been thoroughly investigated. The following sections describe the types of in vitro studies commonly performed on thiophene derivatives, using examples from related structures to illustrate the methodologies and potential findings that could be relevant for evaluating a thiophene-ethanol scaffold.

Thiophene derivatives are frequently screened for their ability to inhibit various enzymes implicated in disease. These assays are crucial for identifying lead compounds and understanding their mechanism of action at a molecular level. For instance, different series of thiophene-based compounds have been synthesized and evaluated as inhibitors of enzymes such as monoamine oxidases (MAO-A and MAO-B), which are targets for neurological disorders, and α-chymotrypsin. nih.govcore.ac.uk The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Compound Class/Name | Target Enzyme | IC₅₀ / Kᵢ Value (µM) | Reference |

| 1-Methyl-4-((1-(thiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] scirp.orgthiazine 2,2-dioxide (9a) | MAO-A | IC₅₀: 3.21 ± 0.11 | nih.gov |

| 1-Methyl-4-((1-(3-methylthiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] scirp.orgthiazine 2,2-dioxide (9b) | MAO-B | IC₅₀: 2.15 ± 0.08 | nih.gov |

| N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea (B33335) (55c) | α-chymotrypsin | IC₅₀: 20.6 ± 0.06 | core.ac.uk |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Derivative (10) | Acetylcholinesterase (AChE) | Kᵢ: 19.88 ± 3.06 | |

| (Morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | Glutathione S-transferase (GST) | Kᵢ: 16.44 ± 1.58 |

This table presents illustrative data from various thiophene derivatives to show common enzyme inhibition study formats.

To determine if a compound interacts with a specific biological receptor, competitive receptor binding assays are performed. These studies measure the affinity of a test compound for a receptor, often expressed as the inhibitor constant (Kᵢ), by assessing its ability to displace a known radiolabeled ligand. Thiophene derivatives have been evaluated for their binding to a wide array of receptors, including GluN2B-containing NMDA receptors and retinoic acid receptor-related orphan receptor γt (RORγt).

Molecular docking simulations are powerful computational tools used to predict and analyze the binding mode of a ligand within the active site of a protein. These studies provide insights into the specific amino acid interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, helping to rationalize observed biological activity and guide further drug design.

| Compound/Derivative Class | Target Receptor | Binding Affinity (Kᵢ) | Docking Insights | Reference |

| Annulenothiophene Derivative (8a) | GluN2B-containing NMDA Receptor | 26 nM | Bioisosteric replacement of a benzene ring with thiophene was well tolerated and increased GluN2B affinity. | |

| 4,5,6,7-tetrahydro-benzothiophene derivatives | Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) | Not specified | Interactions with Cys320-Glu326 and Arg364-Phe377 hydrophilic regions were observed. | |

| Thiophene-containing benzodiazepine (B76468) ligand (5a) | Benzodiazepine Receptor (BDZR) | Not specified | Ligand showed greater delocalization in the LUMO, allowing either aromatic ring to be an electron acceptor. |

This table provides examples of receptor binding and docking studies for different thiophene-based compounds.

The ultimate test of a potential therapeutic agent's initial efficacy is its effect on whole cells. For anticancer research, thiophene derivatives are screened against various cancer cell lines to determine their anti-proliferative activity, with results typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth). Studies have shown certain thiophene derivatives to be potent against colon, brain, and breast cancer cell lines.

In the field of infectious diseases, thiophene compounds are tested for their antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure, representing the lowest concentration of the compound that prevents visible growth of a microorganism.

Table of Anti-proliferative Activity of Selected Thiophene Derivatives

| Compound/Derivative Name | Cancer Cell Line | Activity (IC₅₀) | Reference |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM | |

| Di(3-thienyl)methanol (2) | T98G (Brain) | >20 µg/mL (significant cytotoxicity) | |

| Thiophene carboxamide derivative (2b) | Hep3B (Liver) | 5.46 µM | |

| Thiophenyl hydrazone derivative (5b) | HT29 (Colon) | 2.61 ± 0.34 µM |

This table showcases the anti-proliferative effects of various thiophene scaffolds against different cancer cell lines.

Table of Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Class/Name | Microbial Strain | Activity (MIC) | Reference |

| 2-(2-ketothiophen-yl)-3-(substituted aryl)-5-{methylene-(4-haloaryl)}-1-thiazolidin-4-one (2e) | E. coli | Active | |

| 2-(2-ketothiophen-yl)-3-(substituted aryl)-5-{methylene-(4-haloaryl)}-1-thiazolidin-4-one (2e) | S. aureus | Active | |

| 2-(benzylthio)pyrimidine derivative (6h) | E. coli (multi-resistant) | Significant Activity | |

| 2-(benzylthio)pyrimidine derivative (6c) | S. aureus (multi-resistant) | Significant Activity |

This table illustrates the antimicrobial potential of different thiophene-containing compounds.

Antioxidant Activity Assessment and Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods employed for this purpose. mdpi.comnih.gov In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, leading to a color change that can be quantified to determine the scavenging activity. mdpi.com The activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. nih.gov

While specific data for this compound is not present in the surveyed literature, studies on various other thiophene derivatives demonstrate their capacity to act as antioxidants. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antioxidant activity using the DPPH method. nih.gov Two compounds in this series, S4 and S6, exhibited notable antioxidant activity with IC50 values of 48.45 and 45.33 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid. nih.gov

Another study investigating novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which included thiophene-containing structures, also reported significant DPPH radical scavenging activity. nih.gov Specifically, a thiophene derivative (compound 29) demonstrated an antioxidant activity 1.26 times higher than that of ascorbic acid. nih.gov These findings underscore the potential of the thiophene scaffold to impart radical scavenging properties.

The mechanism of radical scavenging by thiophene derivatives is influenced by the nature and position of their substituents. The presence of electron-donating groups is generally considered to enhance antioxidant activity, as they can stabilize the resulting radical species after hydrogen or electron donation. researchgate.net The delocalization of the unpaired electron across the aromatic system of the thiophene ring also contributes to this stabilization. mdpi.com

Table 1: Antioxidant Activity of Selected Thiophene Derivatives (DPPH Assay)

| Compound | Structure | IC50 (µM) | Reference |

| Compound S4 | Ethyl 2-(4-hydroxy-3-methoxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 48.45 | nih.gov |

| Compound S6 | Ethyl 2-(3,4-dihydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 45.33 | nih.gov |

| Ascorbic Acid | Standard | - | nih.gov |

This table is for illustrative purposes and presents data for related thiophene derivatives, not this compound.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

The biological activity of thiophene derivatives is profoundly influenced by the nature, number, and position of substituents on the thiophene ring. nih.gov Understanding these structure-activity relationships (SAR) is crucial for the rational design of molecules with enhanced potency and specificity.

Elucidating Critical Structural Features for Biological Response

SAR studies on various classes of thiophene derivatives have revealed several key features that govern their biological activity. The electronic properties of the substituents play a pivotal role. Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and amino (-NH2) groups, are often associated with increased antioxidant and other biological activities. researchgate.net These groups can increase the electron density of the thiophene ring, facilitating the donation of an electron or hydrogen atom to a free radical.

For example, in a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, compounds with hydroxyl substitutions on the benzylidene ring (S4 and S6) showed the highest antioxidant activity. nih.gov This highlights the importance of hydroxyl groups in contributing to the radical scavenging capacity.

The position of the substituents on the thiophene ring also significantly impacts activity. The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene, and the position of substitution can influence the electronic distribution and steric hindrance around the active sites of the molecule. nih.gov

Optimization of Molecular Design for Enhanced Specificity and Potency

Based on general SAR principles for thiophene derivatives, we can hypothesize about the potential antioxidant activity of this compound. This molecule possesses two key substituents on the thiophene ring: a methyl group at the 2-position and an ethanol (B145695) group at the 3-position.

The methyl group (-CH3) is an electron-donating group, which would be expected to increase the electron density of the thiophene ring and potentially enhance its antioxidant activity. The ethanol side chain (-CH2CH2OH) introduces a hydroxyl group. While not directly attached to the aromatic ring, the hydroxyl group could participate in radical scavenging through hydrogen atom transfer. The flexibility of the ethanol chain might also allow for favorable interactions with radical species.

To optimize the potential antioxidant activity of a thiophene-ethanol scaffold, further modifications could be explored based on established SAR principles. For instance, the introduction of additional electron-donating groups, such as a hydroxyl or methoxy group, directly onto the thiophene ring could further enhance its radical scavenging capacity. The position of these substituents would also be a critical factor to investigate. For example, placing a hydroxyl group at a position that allows for resonance stabilization of the resulting radical would likely lead to a more potent antioxidant.

Furthermore, exploring the length and branching of the alkyl-alcohol side chain could provide insights into the optimal steric and electronic requirements for interaction with free radicals. Computational methods, such as molecular docking and density functional theory (DFT) calculations, could be employed to predict the antioxidant activity of newly designed derivatives and guide synthetic efforts. dntb.gov.ua

Emerging Research Directions and Potential Applications Academic Focus

Applications in Advanced Materials Science

The exploration of thiophene-based molecules is a cornerstone of modern materials science due to their electronic and optical properties. While direct studies on 2-(2-Methylthiophen-3-YL)ethanol are limited, the potential applications can be inferred from research on analogous thiophene (B33073) structures.

Organic Electronic Devices (e.g., OFETs, OLEDs)

Thiophene-containing polymers and small molecules are widely used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their excellent charge transport capabilities and tunable electronic properties. The this compound molecule could serve as a monomer or a precursor for larger, more complex organic semiconductors. The ethanol (B145695) functional group offers a site for further chemical modification, allowing for the tuning of solubility, film morphology, and electronic energy levels, which are critical parameters for device performance. The methyl group on the thiophene ring can also influence the packing of molecules in the solid state, which in turn affects charge mobility.

Photochromic and Molecular Switch Design

Thiophene derivatives have been incorporated into photochromic molecules, which can reversibly change their chemical structure and physical properties upon exposure to light. The photo-induced isomerization of certain thiophene-based compounds can lead to changes in color, fluorescence, or electronic conductivity, making them suitable for applications such as optical data storage and molecular switches. The this compound scaffold could be a foundational element in the design of new photochromic systems, where the ethanol group can be used to link the thiophene unit to other photoactive moieties.

Chemical Hydrogen Storage Materials Research

The search for safe and efficient hydrogen storage materials is a critical challenge for the development of a hydrogen-based economy. Organic compounds, particularly those containing heterocyclic rings, are being investigated as potential liquid organic hydrogen carriers (LOHCs). Alkyl-substituted thiophenes, such as 2-methylthiophene (B1210033), are considered promising candidates for hydrogen storage because their dehydrogenation reactions can occur under relatively mild conditions. researchgate.net The process involves the catalytic hydrogenation of the thiophene ring to store hydrogen and its subsequent dehydrogenation to release hydrogen when needed. While research has focused on compounds like 2-methylthiophene, the functionalized derivative this compound could offer advantages in terms of modifying the physical and chemical properties of the LOHC system, such as its melting point, boiling point, and interaction with catalysts.

Chemo-sensing and Analytical Probe Development

The development of chemical sensors and analytical probes for the detection of specific ions or molecules is a rapidly growing field. Thiophene-based fluorescent and colorimetric sensors have been designed to detect a variety of analytes, including metal ions, anions, and neutral molecules. The sensing mechanism often relies on the interaction of the analyte with the thiophene ring or with functional groups attached to it, leading to a measurable change in the optical or electronic properties of the molecule. The this compound structure provides a platform for the development of new chemosensors, where the ethanol group can be modified to introduce specific recognition sites for target analytes.

Agricultural Chemical Research (e.g., plant growth stimulators)

While there is currently no specific research available on the application of this compound in agricultural chemistry, some sulfur-containing heterocyclic compounds have been investigated for their biological activity, including potential roles as plant growth regulators. The unique chemical structure of this compound could warrant future studies to explore its effects on plant physiology and development. Such research would be necessary to determine if it exhibits any properties that could be beneficial for agricultural applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methylthiophen-3-YL)ethanol, and how can reaction conditions be optimized to improve yield?

- Methodology : A common approach involves Friedel-Crafts alkylation of 2-methylthiophene with ethylene oxide or ethylene carbonate under acidic catalysis. Optimization includes varying solvent polarity (e.g., dichloromethane vs. THF) and temperature (40–80°C) to balance reaction rate and byproduct formation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, toluene/ethyl acetate gradient) is critical to isolate the product .

- Data Validation : Monitor reaction progress using TLC or GC-MS. Compare NMR spectra (¹H/¹³C) with structurally analogous compounds like 2-(3-thienyl)ethanol for resonance assignments .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its regioisomers?

- Methodology :

- ¹H NMR : The methyl group on the thiophene ring (δ ~2.4 ppm) and hydroxyl proton (δ ~1.5 ppm, broad) are diagnostic. Adjacent substituents on the thiophene ring split aromatic protons into distinct multiplet patterns.

- IR : O-H stretching (~3300 cm⁻¹) and C-S absorption (~650 cm⁻¹) confirm functional groups. Compare with IR data for 2-(2-thienyl)ethanol .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, safety goggles) due to its irritant properties (similar to 2-(2-thienyl)ethanol, classified as Category 2 eye irritant) .

- Store under inert atmosphere (argon/nitrogen) to prevent oxidation. Avoid contact with strong acids/bases to minimize decomposition .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the thermodynamic properties of this compound, such as vaporization enthalpy or solubility?

- Methodology :

- Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis set to calculate Gibbs free energy of vaporization. Compare with experimental data from thermogravimetric analysis (TGA).

- Apply the “centerpiece” approach (used for 2-(phenyl-amino)-ethanol) to estimate solubility parameters in aqueous/organic matrices .

- Data Challenges : Discrepancies may arise due to solvent-solute interactions not fully captured in simulations. Validate with experimental Hansen solubility parameters .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology :

- Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin law corrections) to address disorder in thiophene ring orientations .

- Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., S···H hydrogen bonds) that stabilize crystal packing .

Q. How does the electronic structure of the thiophene ring influence the reactivity of this compound in catalytic oxidation reactions?

- Mechanistic Insight :

- The electron-donating methyl group at the 2-position increases electron density at the 3-position, favoring electrophilic substitution. Oxidation with MnO₂ or PCC typically targets the hydroxyl group, forming ketones or aldehydes .

- Compare kinetic data with 2-(3-thienyl)ethanol to isolate steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.